molecular formula C20H22N6O4S B2814480 4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921166-10-1

4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2814480
CAS No.: 921166-10-1
M. Wt: 442.49
InChI Key: OBQSAIHFHGZXBG-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, p-tolyl azide can react with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

    Attachment of the Benzamide Core: The benzamide core can be introduced by reacting the tetrazole derivative with a benzoyl chloride derivative under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens or other electrophiles onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, 4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can be used to study enzyme interactions and protein binding due to its unique structural features.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. The morpholinosulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholinosulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(morpholinosulfonyl)-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)benzamide: Similar structure but with a meta-tolyl group.

Uniqueness

The presence of the p-tolyl group in 4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide provides unique steric and electronic properties that can influence its reactivity and binding affinity. This makes it distinct from its analogs and potentially more effective in certain applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-15-2-6-17(7-3-15)26-19(22-23-24-26)14-21-20(27)16-4-8-18(9-5-16)31(28,29)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQSAIHFHGZXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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